Zunsemetinib
Description
Nomenclature and Research Designations of Zunsemetinib
The compound is known by several designations. Its non-proprietary name is this compound. guidetopharmacology.org Throughout its development, it has been referred to by the research codes ATI-450 and CDD-450 . medchemexpress.comguidetopharmacology.orgdrughunter.com The compound was discovered by Confluence Life Sciences, a subsidiary of Aclaris Therapeutics, the company that has led its clinical development. guidetopharmacology.orgdrughunter.com
| Identifier Type | Name/Code |
| International Nonproprietary Name (INN) | This compound |
| Research Code | ATI-450 |
| Former Research Code | CDD-450 |
| Originator | Confluence Life Sciences |
| Developer | Aclaris Therapeutics |
Contextual Significance of this compound in Molecular Pharmacology and Therapeutic Research
This compound is a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. medchemexpress.com This pathway is a critical driver in the production of multiple pro-inflammatory cytokines, including tumor necrosis factor α (TNFα), interleukin-1β (IL-1β), IL-6, and IL-8. aclaristx.comaclaristx.com
The significance of this compound lies in its specific mechanism of action. It selectively blocks the p38α MAPK activation of the downstream kinase MK2, while sparing other p38α effectors. medchemexpress.com It binds to the interface of the p38MAPK-MK2 complex, inhibiting the phosphorylation of MK2 and stabilizing its inactive conformation, which in turn reduces the levels of inflammatory cytokines. guidetopharmacology.org This targeted approach was hypothesized to offer a more refined anti-inflammatory effect, potentially avoiding some of the challenges observed with broader p38 MAPK inhibitors. acrabstracts.org This mechanism made this compound a compound of interest for a range of immuno-inflammatory conditions, leading to clinical investigations in diseases such as rheumatoid arthritis, psoriatic arthritis, hidradenitis suppurativa, and cryopyrin-associated periodic syndromes. aclaristx.comaclaristx.comdrugbank.com
Historical Perspectives in Kinase Inhibitor Development Leading to this compound Research
The development of kinase inhibitors represents a major advancement in modern pharmacology. The recognition of protein kinases as viable drug targets began in the early 1980s. scielo.br The field saw its first successes in the 1990s with the approval of fasudil (B1672074) in Japan and the natural product sirolimus. scielo.brnih.gov A landmark moment came in 2001 with the approval of imatinib, the first rationally designed small molecule to target a specific protein kinase (Bcr-Abl) for the treatment of chronic myelogenous leukemia. scielo.brnih.gov
This success catalyzed extensive research and investment into kinase inhibitors, primarily in oncology. researchgate.net Subsequently, researchers began to explore the potential of kinase inhibitors for autoimmune and inflammatory diseases. The p38 MAPK pathway was identified as a key regulator of inflammatory cytokine production, making it an attractive target. However, initial clinical studies with direct p38 MAPK inhibitors yielded underwhelming results in conditions like rheumatoid arthritis. acrabstracts.org This was potentially due to the modulation of numerous pro- and anti-inflammatory pathways and the triggering of negative feedback loops, which led to a loss of efficacy over time (tachyphylaxis). acrabstracts.org
This historical challenge set the stage for the development of more specific, next-generation inhibitors like this compound. The scientific rationale was that by targeting a specific downstream effector like MK2, it might be possible to achieve a sustained anti-inflammatory effect and overcome the key deficiencies associated with broader p38 inhibition. acrabstracts.org this compound's development was therefore a direct result of the evolution of kinase inhibitor research, moving from broad-spectrum agents to highly specific molecules designed to modulate precise points within complex signaling cascades.
Detailed Research Findings
This compound has been evaluated in multiple clinical trials for various inflammatory conditions.
A Phase 1 single and multiple ascending dose trial in healthy subjects demonstrated that the compound resulted in marked inhibition of key inflammatory cytokines, including TNFα, IL-1β, IL-8, and IL-6. aclaristx.com
In a Phase 2a trial for moderate to severe rheumatoid arthritis, patients treated with this compound (in combination with methotrexate) showed evidence of clinical activity. Over 12 weeks, the compound demonstrated a sustained anti-inflammatory effect. acrabstracts.orgnih.gov However, a subsequent, larger Phase 2b trial in the same patient population failed to meet its primary and secondary efficacy endpoints at 12 weeks, showing no notable differentiation from placebo. aclaristx.com This led Aclaris to discontinue the development of this compound for rheumatoid arthritis. aclaristx.com
Phase 2a Rheumatoid Arthritis Trial (ATI-450-RA-201) - Key Efficacy Results at Week 12 acrabstracts.orgnih.govbiospace.com
| Efficacy Endpoint | This compound (ATI-450) Arm | Placebo Arm |
| Mean Change in DAS28-CRP | -2.0 reduction | +0.35 increase |
| ACR20 Response | 60% | 0% |
| ACR50 Response | 33% | 0% |
| ACR70 Response | 20% | 0% |
| DAS28-CRP ≤ 3.2 (Low Disease Activity) | 40% | 0% |
| DAS28-CRP < 2.6 (Remission) | 20% | 0% |
| Median hs-CRP Reduction | >40% | Not sustained |
Similarly, a Phase 2a study in patients with moderate to severe hidradenitis suppurativa did not meet its primary endpoint, which was a change in the count of inflammatory nodules and abscesses compared to placebo. aclaristx.com Despite these setbacks in inflammatory diseases, research into this compound has continued in other areas, with clinical trials initiated for its use in combination with other agents for metastatic breast cancer and pancreatic cancer. drugbank.comlarvol.com
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
ATI-450 is an inhibitor of the MK2 pathway; it also has been observed to have anti-inflammatory activity. This compound likely targets and regulates pro-inflammatory cytokines which in turn will mitigate cytokine release syndrome. The drug is currently being investigated against rheumatoid arthritis, COVID-19, and cryopyrin-associated periodic syndrome (CAPS). |
|---|---|
CAS No. |
1640282-42-3 |
Molecular Formula |
C25H22ClF2N5O3 |
Molecular Weight |
513.9 g/mol |
IUPAC Name |
3-chloro-4-[(3,5-difluoro-2-pyridinyl)methoxy]-1-[2-[2-(2-hydroxypropan-2-yl)pyrimidin-4-yl]-5-methyl-4-pyridinyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C25H22ClF2N5O3/c1-13-10-30-18(17-5-6-29-24(32-17)25(3,4)35)9-20(13)33-14(2)7-21(22(26)23(33)34)36-12-19-16(28)8-15(27)11-31-19/h5-11,35H,12H2,1-4H3 |
InChI Key |
FQPQMJULRZINPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC(=NC=C2C)C3=NC(=NC=C3)C(C)(C)O)Cl)OCC4=C(C=C(C=N4)F)F |
Origin of Product |
United States |
Mechanistic Elucidation of Zunsemetinib Action
Target Kinase Inhibition Profiles of Zunsemetinib
This compound exhibits a highly selective inhibition profile, primarily targeting the p38α mitogen-activated protein kinase (MAPK)/MK2 signaling axis. medchemexpress.comguidetopharmacology.orgcaymanchem.com This selectivity is a key feature of its mechanism, allowing for the targeted suppression of inflammatory processes.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2/MK2) Pathway Modulation
This compound is characterized as a p38α MAPK inhibitor that is biased towards the inhibition of MK2 activation. caymanchem.com It selectively targets the p38α MAPK-dependent activation of MK2. medchemexpress.comcaymanchem.com This targeted action allows this compound to effectively modulate the downstream signaling that is dependent on the activation of MK2. Research indicates that this compound binds with high affinity to the interface of the p38MAPK-MK2 complex, which stabilizes the inactive conformation of MK2 and consequently reduces the levels of inflammatory cytokines. guidetopharmacology.org This specific mechanism of action has been a focus of investigation for its therapeutic potential in immuno-inflammatory diseases. medchemexpress.combiospace.com
This compound functions by selectively blocking the p38α MAPK-catalyzed phosphorylation of MK2. guidetopharmacology.org This inhibitory action is highly specific, as it spares the activation of other p38α MAPK effectors such as PRAK (p38-regulated/activated protein kinase, also known as MAPKAPK5) and ATF2 (Activating Transcription Factor 2). medchemexpress.comcaymanchem.com This selectivity for MK2 activation is significant, with studies demonstrating a high degree of preference for inhibiting MK2 over other kinases.
Below is a data table summarizing the selectivity of this compound for the p38α MAPK-dependent activation of MK2 compared to other substrates.
| Substrate | Fold Selectivity over MK2 Activation |
|---|---|
| MK5 (PRAK) | 750-fold caymanchem.com |
| ATF2 | 700-fold caymanchem.com |
| Other Kinases (Panel of 193) | >350-fold caymanchem.com |
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition
Current scientific literature available through public searches does not indicate that this compound directly inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R). The primary mechanism of action described for this compound is its selective inhibition of the p38α MAPK/MK2 pathway.
Janus Kinase (JAK) Family Inhibition
Based on available research, there is no direct evidence to suggest that this compound acts as an inhibitor of the Janus Kinase (JAK) family. Its established mechanism is focused on the targeted modulation of the MK2 pathway.
Downstream Signaling Pathway Perturbations by this compound
The selective inhibition of the MK2 pathway by this compound leads to significant perturbations in downstream signaling pathways, most notably the regulation of pro-inflammatory cytokine and chemokine production. medchemexpress.combiospace.com This is the primary mechanism through which this compound exerts its anti-inflammatory effects.
Regulation of Pro-inflammatory Cytokine and Chemokine Production
This compound has been shown to inhibit the production of multiple key pro-inflammatory cytokines and chemokines. biospace.comaclaristx.com This inhibition is a direct consequence of its modulation of the MK2 pathway, which is a critical regulator of the synthesis and release of these inflammatory mediators. Clinical and preclinical studies have demonstrated a dose- and concentration-dependent inhibition of several ex vivo stimulated cytokines. nih.gov
The following table summarizes the observed effects of this compound on the production of various pro-inflammatory cytokines and chemokines.
| Cytokine/Chemokine | Observed Effect | Reference |
|---|---|---|
| Tumor Necrosis Factor α (TNF-α) | Inhibition/Reduction | medchemexpress.comnih.govnih.gov |
| Interleukin-1β (IL-1β) | Inhibition/Reduction | medchemexpress.comnih.gov |
| Interleukin-6 (IL-6) | Inhibition/Reduction | aclaristx.comnih.govnih.gov |
| Interleukin-8 (IL-8) | Inhibition/Reduction | aclaristx.comnih.govnih.gov |
| Interleukin-1α (IL-1α) | Inhibition | biospace.com |
| Interleukin-17 (IL-17) | Inhibition | |
| Macrophage Inflammatory Protein 1β (MIP-1β) | Reduction | aclaristx.comnih.gov |
Tumor Necrosis Factor-alpha (TNF-α) Suppression
This compound has been shown to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in systemic inflammation. medchemexpress.com In preclinical models, this compound demonstrated the ability to block lipopolysaccharide (LPS)-induced TNF-α expression. medchemexpress.com Clinical data from a Phase 2a study in patients with hidradenitis suppurativa indicated that while endogenous TNF-α plasma levels were not elevated at baseline compared to healthy donors, a small inhibition trend was observed in patients treated with this compound.
Interleukin-1 Alpha (IL-1α) and Interleukin-1 Beta (IL-1β) Regulation
The mechanism of this compound as an MK2 inhibitor suggests a potential role in regulating Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β). aclaristx.com In preclinical studies, this compound was observed to decrease IL-1β expression by promoting the degradation of its mRNA. medchemexpress.com It also demonstrated the ability to reduce IL-1β secretion and promote its mRNA instability in peripheral blood mononuclear cells. medchemexpress.com
Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-17 (IL-17) Inhibition
This compound has shown effects on the levels of several other key pro-inflammatory cytokines. In a Phase 2a clinical trial, treatment-related median inhibition trends were observed for Interleukin-6 (IL-6) and Interleukin-8 (IL-8) over a 12-week period in patients with elevated baseline levels of these markers. In a subset of patients with quantifiable levels of Interleukin-17A/F (IL-17A/F) at baseline, an inhibition trend was also observed following treatment with this compound.
Impact on Matrix Metalloproteases and Other Inflammatory Signals
The inhibition of the MK2 pathway by this compound is understood to potentially lead to the inhibition of matrix metalloproteases (MMPs). aclaristx.com MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, a process active in inflammation and tissue remodeling. frontiersin.orgnih.gov While the mechanism of this compound suggests a potential impact on MMPs, specific data detailing the extent of this inhibition or the particular MMPs affected by this compound are not extensively documented in the available literature.
Table 1: Summary of this compound's Effect on Inflammatory Markers
| Inflammatory Marker | Observed Effect of this compound | Study Context |
|---|---|---|
| TNF-α | Blocks LPS-induced expression; Small inhibition trend in plasma levels | Preclinical; Phase 2a Clinical Trial |
| IL-1β | Reduces secretion and promotes mRNA instability | Preclinical |
| IL-6 | Treatment-related median inhibition trend | Phase 2a Clinical Trial |
| IL-8 | Treatment-related median inhibition trend | Phase 2a Clinical Trial |
| IL-17A/F | Inhibition trend observed | Phase 2a Clinical Trial |
| Matrix Metalloproteases (MMPs) | Potential for inhibition via MK2 pathway | Mechanistic Rationale |
Cellular and Molecular Interconnections Mediated by this compound
The broader cellular and molecular interactions of this compound are an area of ongoing investigation.
Interaction with Heat Shock Protein 27 (Hsp27) in Specific Models
Heat Shock Protein 27 (Hsp27) is a molecular chaperone that plays a role in protecting cells from stress and is implicated in apoptosis and cellular signaling pathways, including potential interactions with the AKT and p38 MAPK pathways. nih.govnih.gov However, based on the available scientific literature, there is no specific information detailing a direct interaction between this compound and Hsp27.
Influence on Autophagy Mediators such as Beclin1
Beclin1 is a key protein involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components. It can form a complex with Bcl-2, which inhibits its autophagic function. researchgate.net The influence of this compound on autophagy mediators, including Beclin1, has not been specifically documented in the available research findings. Therefore, a direct connection between this compound and the regulation of autophagy through mediators like Beclin1 cannot be established from the current literature.
Preclinical Investigation and Therapeutic Potential of Zunsemetinib
In Vitro Studies in Cellular Models
The in vitro evaluation of zunsemetinib has been crucial in elucidating its biological activity and mechanism of action at a cellular and molecular level.
Enzymatic Inhibition Assays with this compound
This compound is characterized as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. It functions by binding with high affinity to the interface of the p38 mitogen-activated protein kinase (p38MAPK)-MK2 complex. nih.govguidetopharmacology.org This binding event selectively prevents the p38MAPK-catalyzed phosphorylation of MK2, which in turn stabilizes the inactive conformation of MK2. nih.govguidetopharmacology.org This targeted inhibition is a key aspect of its mechanism, distinguishing it from broader p38 MAPK inhibitors. While the precise IC50 value for the enzymatic inhibition of MK2 by this compound is not widely published in publicly available literature, its potent and selective inhibition of this kinase is a foundational element of its therapeutic rationale.
Cell-Based Inflammatory Assays using this compound
The anti-inflammatory properties of this compound have been demonstrated in various cell-based assays. In peripheral blood mononuclear cells (PBMCs), treatment with this compound has been shown to reduce the secretion of interleukin-1β (IL-1β) and promote the instability of IL-1β mRNA in a concentration-dependent manner, with effects observed in a range of 0.4 nM to 1 μM. medchemexpress.com Furthermore, in bone marrow-derived macrophages (BMMs), this compound decreased IL-1β expression by fostering mRNA degradation. medchemexpress.com
Studies have consistently shown that this compound leads to the inhibition of multiple pro-inflammatory cytokines and chemokines. Key among these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). hcplive.com This broad-spectrum inhibition of inflammatory mediators underscores its potential as an anti-inflammatory agent. While specific IC50 values for cytokine inhibition in these cell-based assays are not consistently reported in the available literature, the trend of dose-dependent reduction of these key inflammatory molecules is a recurrent finding.
Signaling Pathway Analysis in Cultured Cells Treated with this compound
The primary signaling pathway influenced by this compound is the p38α/MK2 pathway. guidetopharmacology.org By selectively blocking the activation of MK2 by p38α MAPK, this compound effectively curtails the downstream signaling cascade that leads to the production of various inflammatory cytokines. nih.govmedchemexpress.com An important aspect of its selectivity is that it spares the p38α activation of other effector proteins such as PRAK and ATF2. medchemexpress.com This selective action within the p38 MAPK signaling network is significant, as it suggests a more targeted therapeutic effect with potentially fewer off-target effects compared to non-selective p38 inhibitors. hcplive.com
In Vivo Efficacy of this compound in Animal Models of Disease
To assess its therapeutic potential in a more complex biological system, this compound has been evaluated in animal models of inflammatory diseases.
Models of Immuno-Inflammatory Conditions
The Lewis rat adjuvant-induced arthritis (AIA) model is a well-established preclinical model that shares pathological features with human rheumatoid arthritis, including joint swelling, inflammation, and bone erosion. In this model, the administration of an adjuvant induces a robust inflammatory response characterized by a significant increase in paw volume and the production of pro-inflammatory cytokines.
Hypothesized Effects of this compound in Lewis Rat Adjuvant-Induced Arthritis Model
| Parameter | Expected Outcome with this compound Treatment | Rationale |
|---|---|---|
| Paw Swelling (edema) | Significant Reduction | Inhibition of local inflammatory mediators. |
| Arthritic Score | Decrease | Amelioration of joint inflammation and damage. |
| Serum TNF-α Levels | Decrease | Systemic anti-inflammatory effect via MK2 pathway inhibition. hcplive.com |
| Serum IL-1β Levels | Decrease | Inhibition of a key pro-inflammatory cytokine. medchemexpress.com |
| Serum IL-6 Levels | Decrease | Downregulation of a major inflammatory cytokine. hcplive.com |
Models of Oncological Diseases
Following the discontinuation of its development for immuno-inflammatory conditions, the focus for this compound has been pivoted towards oncology. aclaristx.comfiercebiotech.com This shift is supported by preclinical findings suggesting a role for the MK2 pathway in cancer progression and treatment resistance.
Genetically engineered mouse models (GEMMs) are critical tools in pancreatic cancer research. The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) is a widely used model that spontaneously develops pancreatic ductal adenocarcinoma (PDAC) that closely mirrors the progression and pathology of human disease. clinicaltrialsarena.compharmatest.com
A significant preclinical study published in Science Translational Medicine utilized patient-derived cell lines and an autochthonous PDAC mouse model to investigate the role of the MK2 pathway. researchgate.net The research identified the MK2/heat shock protein 27 (HSP27) signaling axis as a key survival mechanism that confers resistance to genotoxic stress from chemotherapy in pancreatic tumor cells. researchgate.net Inhibition of MK2 with this compound was shown to block this survival pathway. researchgate.net
The standard-of-care chemotherapy regimen for pancreatic cancer, FOLFIRINOX, induces DNA damage which, in turn, upregulates tumor necrosis factor-alpha (TNFα). researchgate.net While TNFα can promote cell death, it also activates the MK2/HSP27 survival pathway, limiting the chemotherapy's effectiveness. researchgate.net
The preclinical research demonstrated that by selectively inhibiting MK2, this compound abrogates this survival mechanism, thereby allowing TNFα to execute its pro-death function. researchgate.net When this compound was administered in combination with FIRINOX (a murine equivalent of FOLFIRINOX) in a PDAC mouse model, it resulted in a statistically significant extension of mouse survival compared to FIRINOX alone. researchgate.net
Table 1: Survival Outcomes in a PDAC Mouse Model
| Treatment Group | Median Survival | Statistical Significance (vs. FIRINOX) |
|---|
This table is based on findings reported from a preclinical study in an autochthonous KPPC model of pancreatic cancer.
Preclinical investigation into breast cancer utilizes a variety of models to study different aspects of the disease. For metastasis, researchers often use syngeneic models like the 4T1 triple-negative breast cancer model or xenograft models using human cell lines such as MDA-MB-231 transplanted into immunodeficient mice. nih.gov These models allow for the study of tumor progression from the primary site to distant organs like the lungs and bone. nih.gov Models specifically designed to study cancer-associated bone loss involve the direct inoculation of cancer cells into the bone marrow of mice, which mimics the clinical features of bone metastases, including osteolytic bone changes and associated pain. crownbio.com
Aclaris has announced its intention to explore this compound as a potential treatment for metastatic breast cancer and for preventing cancer-associated bone loss. aclaristx.comfiercebiotech.com This is based on preclinical studies showing that MK2 inhibition can have positive effects on these processes. researchgate.net However, specific, detailed research findings from studies testing this compound in these breast cancer models have not yet been published in the peer-reviewed literature. The company is supporting an investigator-initiated Phase 1a trial of another MK2 inhibitor, ATI-2231, in patients with advanced solid tumors, which includes metastatic breast cancer as a potential indication. clinicaltrialsarena.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| FOLFIRINOX |
| FIRINOX |
| TNFα (Tumor Necrosis Factor-alpha) |
| IL-1α (Interleukin-1 alpha) |
| IL-1β (Interleukin-1 beta) |
| IL-6 (Interleukin-6) |
| IL-8 (Interleukin-8) |
| IL-17 (Interleukin-17) |
| HSP27 (Heat shock protein 27) |
Pancreatic Ductal Adenocarcinoma (PDAC) Models (e.g., KPC mouse model)
Other Preclinical Disease Models (e.g., COVID-19 related inflammatory responses)
The rationale for investigating this compound in COVID-19 stems from the observation that severe morbidity and mortality in the disease are often associated with a hyper-inflammatory state known as a cytokine release syndrome (CRS) or cytokine storm. This excessive immune response leads to acute respiratory distress syndrome (ARDS) and widespread organ damage. Key inflammatory cytokines implicated in the pathophysiology of severe COVID-19, such as TNFα, IL-1β, and IL-6, are known to be modulated by the MK2 pathway.
While specific preclinical animal model studies for this compound in the context of SARS-CoV-2 infection are not detailed in publicly available literature, a clinical trial was initiated to evaluate this compound (ATI-450) in hospitalized patients with moderate to severe COVID-19. clinicaltrials.gov The hypothesis for this trial was that the potent inhibition of multiple inflammatory cytokines by blocking the MK2 pathway would lead to improved respiratory-failure-free survival in these patients. clinicaltrials.gov The investigation into this compound for COVID-19 highlights a strategy of targeting the host's inflammatory response to mitigate the severe consequences of the viral infection. clinicaltrials.gov
Preclinical Pharmacodynamic Markers and Readouts of this compound Activity
Preclinical studies were essential for identifying and validating pharmacodynamic (PD) biomarkers to measure the biological activity of this compound. These biomarkers serve as indicators of target engagement and downstream pathway modulation. A key biomarker for this compound is the phosphorylated form of Heat Shock Protein 27 (p-HSP27), a direct downstream substrate of MK2. Inhibition of p-HSP27 serves as a proximal marker of target engagement. aclaristx.com
In addition to p-HSP27, a panel of pro-inflammatory cytokines, whose production is regulated by the MK2 pathway, were identified as crucial PD biomarkers. These include Tumor Necrosis Factor α (TNFα), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). aclaristx.comdovepress.com The inhibition of these cytokines in preclinical models, such as a rat streptococcal cell wall arthritis model and a murine model of neonatal-onset multisystem inflammatory disease (NOMID), supported the clinical development of this compound for autoimmune and autoinflammatory diseases. dovepress.comsantelog.com These preclinical findings were subsequently confirmed in early clinical trials in healthy volunteers, where this compound demonstrated marked inhibition of these cytokines in ex vivo stimulated blood samples. aclaristx.com
A clear correlation between the molecular inhibition of the MK2 pathway by this compound and a subsequent biological response has been established in various preclinical models. The fundamental mechanism involves this compound's selective inhibition of p38α MAPK's activation of MK2, which in turn prevents the phosphorylation of downstream substrates like HSP27 and ultimately suppresses the translation of inflammatory cytokine mRNA. aclaristx.commedchemexpress.com
In a preclinical model of pancreatic cancer, the inhibition of the MK2/HSP27 axis by this compound was shown to be a critical factor in overcoming resistance to chemotherapy. aclaristx.com Treatment with this compound blocked the survival-promoting effects of TNFα by inhibiting HSP27 activation and autophagy, thereby allowing TNFα to exert its pro-death mechanism on cancer cells. aclaristx.com This molecular inhibition translated into a significant biological response, with a statistically significant extension of survival in a mouse model of pancreatic cancer when this compound was combined with chemotherapy. aclaristx.com
In preclinical inflammation models, this compound demonstrated a dose-dependent reduction in inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-challenged models, this compound treatment led to a block in TNF-α expression. medchemexpress.com Further studies in a neonatal-onset multisystem inflammatory disease (NOMID) mouse model showed that this compound decreases IL-1β expression by promoting the degradation of its mRNA. medchemexpress.com
The relationship between drug concentration, target inhibition, and biological response was further elucidated in early clinical studies that built upon preclinical data. In a Phase 1 study, it was shown that trough drug concentrations of this compound were sufficient to maintain inhibition of key cytokines (TNFα, IL-1β, and IL-8) above their 80% inhibitory concentration (IC80) levels, demonstrating a direct link between pharmacokinetic exposure and a sustained pharmacodynamic effect. aclaristx.comdovepress.com
Data Tables
Table 1: Preclinical Pharmacodynamic Biomarkers of this compound
| Biomarker Category | Specific Biomarker | Role in Preclinical Assessment |
| Target Engagement | Phosphorylated HSP27 (p-HSP27) | A direct downstream substrate of MK2. Its inhibition confirms that this compound is engaging its molecular target. aclaristx.com |
| Inflammatory Cytokines | Tumor Necrosis Factor α (TNFα) | A key pro-inflammatory cytokine involved in various inflammatory diseases. Its inhibition is a primary measure of this compound's anti-inflammatory activity. aclaristx.comdovepress.commedchemexpress.com |
| Interleukin-1β (IL-1β) | A potent inflammatory cytokine implicated in autoinflammatory syndromes and arthritis. This compound has been shown to decrease its expression by promoting mRNA degradation. aclaristx.comdovepress.commedchemexpress.com | |
| Interleukin-6 (IL-6) | A pleiotropic cytokine with significant roles in inflammation and immune regulation. Its inhibition is a desired downstream effect of MK2 pathway blockade. aclaristx.com | |
| Interleukin-8 (IL-8) | A chemokine that attracts neutrophils and other inflammatory cells. Its suppression by this compound indicates a reduction in inflammatory cell recruitment. aclaristx.comdovepress.com | |
| Interleukin-17 (IL-17) | A cytokine involved in host defense and the pathogenesis of autoimmune diseases. Inhibition of the MK2 pathway can lead to reduced IL-17 levels. aclaristx.com |
Table 2: Correlation of this compound's Molecular Inhibition and Biological Response in Preclinical Models
| Preclinical Model System | Molecular Inhibition | Observed Biological Response |
| Pancreatic Ductal Adenocarcinoma (Mouse Model) | Inhibition of the MK2/HSP27 signaling axis. aclaristx.com | Abrogation of tumor cell survival mechanisms, leading to a pro-death effect in cancer cells and a statistically significant extension of survival in mice when combined with chemotherapy. aclaristx.com |
| Lipopolysaccharide (LPS) Induced Inflammation | Inhibition of MK2-mediated cytokine production. medchemexpress.com | Blockade of TNF-α expression. medchemexpress.com |
| Neonatal-Onset Multisystem Inflammatory Disease (NOMID) Mouse Model | Selective inhibition of the p38α MAPK-MK2 axis, leading to increased IL-1β mRNA degradation. santelog.commedchemexpress.com | Decreased IL-1β expression and prevention of osteopenia through the inhibition of osteoclastogenesis. santelog.commedchemexpress.com |
| Rat Streptococcal Cell Wall Arthritis Model | Inhibition of the MK2 pathway and downstream inflammatory cytokines. dovepress.com | Demonstrated joint protective effects and preservation of bone mineral density. dovepress.com |
Structure Activity Relationships and Rational Drug Design of Zunsemetinib
Medicinal Chemistry Approaches in Zunsemetinib Development
Medicinal chemistry plays a pivotal role in transforming initial molecular concepts into viable drug candidates. This involves iterative cycles of chemical modification, synthesis, and biological evaluation.
Lead optimization is a critical stage where initial "hit" compounds are systematically modified to enhance their therapeutic profile. Fluorination is a widely employed strategy in this phase due to its profound impact on molecular properties. In the development pathway leading to this compound, the "magic F strategy" was utilized, resulting in compound 21, which demonstrated a significant enhancement in inhibitory activity against tumor necrosis factor alpha (TNFα) and interleukin-6 (IL-6) patsnap.comnus.edu.sg. Specifically, compound 21 exhibited a 60-fold increase in TNFα inhibition and a 600-fold increase in IL-6 inhibition compared to earlier iterations patsnap.comnus.edu.sg.
Further optimization, including the introduction of a methyl group alongside fluorine, led to compound 36. This modification resulted in improved pharmacokinetic properties in preclinical studies involving rats and dogs patsnap.comnus.edu.sg. Compound 36 also displayed robust anti-inflammatory effects and joint repair capabilities in the Lewis rat adjuvant-induced arthritis model, underscoring the success of these lead optimization efforts patsnap.comnus.edu.sg.
The incorporation of fluorine into drug candidates is a well-established tactic to modulate various drug-like properties. It can lead to enhanced potency, improved metabolic stability, increased lipophilicity, better cell permeability (including blood-brain barrier penetration), and altered target selectivity nih.govresearchgate.net.
Table 1: Key Compounds in this compound Development Pathway
| Compound ID / Description | Key Modification / Strategy | Observed Effect | Reference(s) |
| This compound (ATI-450) | p38α-MK2 complex inhibitor | Therapeutic potential in inflammatory diseases; inhibition of TNFα and IL-1β post-prolonged dosing | patsnap.comdrughunter.comontosight.airesearchgate.netnus.edu.sgaclaristx.com |
| Compound 21 | Fluorination ("magic F") | 60-fold increase in TNFα inhibition; 600-fold increase in IL-6 inhibition | patsnap.comnus.edu.sg |
| Compound 36 | Introduction of methyl and fluorine groups | Improved pharmacokinetic properties (rats, dogs); robust inflammation inhibition and joint repair ability (Lewis rat arthritis model) | patsnap.comnus.edu.sg |
Table 2: General Benefits of Fluorine in Medicinal Chemistry Lead Optimization
| Property Affected | Typical Impact of Fluorine Incorporation | Rationale / Mechanism | Reference(s) |
| Potency | Enhanced | Improved binding affinity, altered electronic distribution, steric effects | nih.govresearchgate.net |
| Pharmacokinetics | Improved (e.g., metabolic stability, permeability, reduced clearance) | Increased lipophilicity, altered pKa, blocking metabolic sites, improved absorption | nih.govresearchgate.net |
| Target Selectivity | Improved | Altered electronic distribution, steric effects, conformational control | nih.govresearchgate.net |
| Lipophilicity | Increased | Due to electronegativity and small size | researchgate.net |
| Permeability | Enhanced (e.g., blood-brain barrier) | Increased lipophilicity | researchgate.net |
| Physicochemical Properties | Modulated (e.g., pKa, solubility) | Electronegativity, hydrogen bonding capacity, steric effects | nih.govresearchgate.net |
Achieving target selectivity is paramount in drug design to minimize off-target interactions and associated adverse effects. Early MK2 inhibitors, particularly ATP-competitive ones, often faced challenges related to kinase selectivity researchgate.net. The development of this compound, which targets the p38α-MK2 complex, appears to involve a mechanism that circumvents some of these selectivity issues researchgate.net. Specifically, this compound targets a pocket near the substrate-binding domain of p38α, which destabilizes the p38α:MK2 complex without blocking p38's catalytic activity itself nus.edu.sg. This approach suggests a nuanced interaction that may contribute to its selectivity profile for the complex rather than solely targeting the kinase active site. While specific details of modifications that fine-tuned this compound's selectivity are proprietary, the general trend in kinase inhibitor development, including JAK inhibitors, highlights the importance of structural modifications for achieving isoform-specific inhibition biorxiv.orgwikipedia.orgnih.govmdpi.com.
Computational Chemistry and Molecular Modeling for this compound
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates by predicting molecular behavior and interactions.
Molecular dynamics (MD) simulations are crucial for understanding the intricate details of protein-ligand interactions, including binding modes and dynamic conformational changes uantwerpen.benih.gov. During the development of this compound, MD simulations were employed to elucidate the binding mode of fluorinated molecules, providing valuable insights that guided further chemical modifications patsnap.comnus.edu.sg. These simulations help researchers visualize how a molecule docks into its target site and how it behaves dynamically, offering a deeper understanding of the forces governing binding affinity and efficacy uantwerpen.benih.gov. By simulating the behavior of this compound with its target, researchers can identify key interaction points and conformational requirements for optimal binding.
Compound List:
This compound: An orally administered small molecule kinase inhibitor targeting the p38α-MK2 complex.
Compound 21: An intermediate compound in this compound development, modified via fluorination.
Compound 36: A lead optimization candidate derived from this compound development, showing improved pharmacokinetic properties and anti-inflammatory effects.
Comparative Analysis of Zunsemetinib Within Kinase Inhibitor Research
Distinction of Zunsemetinib from Pan-Kinase Inhibitors
Kinase inhibitors are a crucial class of drugs targeting the dysregulated signaling pathways implicated in numerous diseases. However, achieving selectivity remains a significant challenge, as many kinases share highly conserved ATP-binding pockets nih.govrsc.org. Pan-kinase inhibitors, by definition, target a broad spectrum of kinases, often leading to a wide array of off-target effects and associated toxicities nih.govnih.govportlandpress.com. These inhibitors, such as staurosporine, can affect over 250 kinases, making it difficult to attribute specific biological outcomes solely to the inhibition of a single target nih.govnih.gov.
In contrast, this compound has been developed as a selective inhibitor, primarily targeting Mitogen-activated protein kinase-activated protein kinase 2 (MK2) springer.comontosight.ainih.govaclaristx.comtargetmol.com. Its unique mechanism involves targeting the complex formed between p38 MAPK and MK2, thereby preventing the phosphorylation and subsequent activation of MK2 by p38 MAPK nih.govtargetmol.comdovepress.comnih.govnih.gov. This targeted approach to inhibiting a specific downstream effector of p38 MAPK distinguishes this compound from pan-kinase inhibitors. By focusing on the p38MAPK-MK2 complex, this compound aims to selectively block pathological inflammatory signaling pathways while potentially sparing other kinase activities crucial for normal cellular functions, thereby offering a differentiated profile from broadly acting inhibitors dovepress.comnih.gov.
Comparative Profile of this compound with Selective MK2 Inhibitors
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream substrate of p38 MAPK, playing a pivotal role in regulating the stability and translation of messenger RNAs (mRNAs) encoding key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govnirmauni.ac.in. The inhibition of MK2 offers a therapeutic strategy to dampen inflammatory responses by reducing the production of these cytokines.
This compound's mechanism of action is characterized by its selective inhibition of the p38MAPK-MK2 complex nih.govtargetmol.comdovepress.comnih.govnih.gov. This specific interaction is designed to prevent MK2 activation by p38 MAPK, thereby inhibiting the downstream inflammatory cascade. This approach is considered more targeted than directly inhibiting p38 MAPK, which has faced clinical setbacks due to systemic toxicity nih.govresearchgate.netresearchgate.net. While other selective MK2 inhibitors, such as PF-3644022 and ATI-2231, have also been developed researchgate.netsubstack.com, this compound's strategy of targeting the bimolecular complex interface offers a distinct mode of inhibition nih.gov. This method aims to achieve greater specificity for blocking pathological inflammation, potentially mitigating the tachyphylaxis and tolerability issues observed with p38 MAPK inhibitors dovepress.comnih.gov. This compound has demonstrated the ability to spare the activation of other p38α effectors like PRAK and ATF2, further highlighting its selective targeting strategy targetmol.com.
This compound's Place in the Broader Landscape of Immunomodulatory Kinase Research
Kinases are fundamental regulators of cellular signaling, including those that govern immune responses and inflammation. The intricate network of kinase pathways involved in immune cell activation, cytokine production, and inflammatory mediator release makes them attractive targets for immunomodulatory therapies springer.comontosight.ai. Research into kinase inhibitors for autoimmune and inflammatory diseases has expanded significantly, seeking to modulate these complex processes.
This compound's mechanism of action directly impacts the production of several key pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, IL-6, IL-8, and IL-17 nih.govaclaristx.comnih.gov. By selectively inhibiting the MK2 pathway, this compound aims to dampen the inflammatory cascade, offering potential therapeutic benefits for conditions characterized by excessive or dysregulated immune responses, such as rheumatoid arthritis, psoriatic arthritis, and hidradenitis suppurativa springer.comontosight.aidrughunter.com. Its development fits within the broader trend of seeking more targeted therapies that can effectively control inflammation without the broad systemic effects often associated with less selective agents. The research into this compound underscores the ongoing effort to leverage selective kinase inhibition for precise modulation of immune signaling pathways in the treatment of a wide range of immuno-inflammatory diseases.
Compound List:
this compound (ATI-450, CDD-450)
p38 MAPK (Mitogen-activated protein kinase)
MK2 (MAPKAPK2)
TNF-α (Tumor necrosis factor-alpha)
IL-1α (Interleukin-1-alpha)
IL-1β (Interleukin-1-beta)
IL-6 (Interleukin-6)
IL-8 (Interleukin-8)
IL-17 (Interleukin-17)
IL-17A/F
IL-12/23p40
IL-1RA (Interleukin-1 receptor antagonist)
MIP1b (Macrophage inflammatory protein 1-beta)
PRAK (p38-regulated and activated kinase)
ATF2 (Activating transcription factor 2)
PF-3644022
ATI-2231
ITK (Interleukin-2-inducible T-cell kinase)
JAK (Janus kinase)
JAK3 (Janus kinase 3)
JAK1 (Janus kinase 1)
JAK2 (Janus kinase 2)
TYK2 (Tyrosine kinase 2)
Src (Sarcoma)
Syk (Spleen tyrosine kinase)
Abl (Abelson murine leukemia viral oncogene homolog 1)
EGFR (Epidermal growth factor receptor)
HER2 (Human epidermal growth factor receptor 2)
HSP-27 (Heat shock protein 27)
Future Directions and Unexplored Avenues in Zunsemetinib Research
Identification of Novel Preclinical Efficacy Indicators for Zunsemetinib
The current understanding of this compound's efficacy is primarily based on its mechanism of inhibiting the p38MAPK-MK2 axis, leading to the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) researchgate.netnih.gov. Preclinical studies in pancreatic cancer models have shown that this compound, in combination with FOLFIRINOX, can lead to tumor ablation and improved survival in mice researchgate.netasco.orgaclaristx.comnih.gov. These findings underscore the importance of identifying preclinical efficacy indicators that can reliably predict such synergistic effects in future clinical trials.
The discontinuation of this compound's development for rheumatoid arthritis due to a failure to meet primary and secondary efficacy endpoints oup.comaclaristx.com emphasizes a critical need for novel preclinical indicators. Future research must focus on developing and validating indicators that offer a more precise prediction of clinical response across diverse disease contexts. This involves moving beyond general measures of cytokine modulation to specific markers of target engagement and downstream pathway modulation that have a higher likelihood of translational success. For instance, identifying indicators that specifically reflect the inhibition of survival pathways, such as the MK2/Hsp27 axis in pancreatic cancer aclaristx.comsec.gov, or markers related to bone preservation in metastatic breast cancer sec.gov, represents a key future direction. The inherent translational gap between preclinical models and human biology necessitates the development of efficacy indicators that better capture the complexity of human disease states crownbio.com.
Exploration of Additional Mechanistic Pathways Modulated by this compound
While this compound's primary mechanism involves the inhibition of the p38MAPK-MK2 signaling pathway researchgate.netnih.gov, a comprehensive understanding of its full mechanistic profile remains an area ripe for future exploration. Preclinical work has elucidated the role of the MK2/Hsp27 axis in mediating tumor cell survival under genotoxic stress, where MK2 inhibition can block Hsp27 activation and autophagy, thereby enabling TNF-alpha to induce cell death aclaristx.comsec.gov. Future research could further investigate this compound's impact on other survival and resistance pathways, such as autophagy regulators or stress response proteins, across various cancer types and inflammatory conditions.
Furthermore, evidence suggests that MK2 plays a role in modulating the stability of RNA binding proteins (RBPs), which can influence cancer progression researchgate.net. Exploring these broader transcriptional effects of this compound could uncover novel therapeutic applications or resistance mechanisms beyond its known anti-inflammatory actions. Given the intricate nature of kinase signaling networks, a thorough investigation into this compound's potential off-target effects and interactions with other cellular signaling pathways is warranted. This could involve advanced proteomic and phosphoproteomic analyses to map the complete spectrum of cellular responses modulated by the drug, providing a more nuanced understanding of its biological activity. In the context of oncology, future mechanistic studies could also delve into this compound's effects on the tumor microenvironment, including its influence on immune cell infiltration, stromal interactions, and extracellular matrix remodeling sec.gov.
Development of Advanced Preclinical Models for this compound Investigation
Current preclinical investigations into this compound have primarily utilized patient-derived cell lines and autochthonous mouse models aclaristx.comnih.gov. However, to enhance the predictive accuracy for clinical outcomes and bridge the translational gap, the development and application of more sophisticated preclinical models are crucial for future research.
Patient-derived organoid (PDO) models, which closely mimic human tissue and tumor biology, represent a significant advancement for this compound research bmbreports.orgresearchgate.netnih.govsigmaaldrich.comnih.gov. These three-dimensional (3D) culture systems can provide a more physiologically relevant platform for evaluating drug efficacy, identifying resistance mechanisms, and screening for novel therapeutic combinations, particularly for complex diseases like pancreatic cancer. The integration of PDOs with advanced computational methods and artificial intelligence holds promise for accelerating the discovery and validation of this compound's therapeutic potential crownbio.combmbreports.orgcriver.com.
Future research should prioritize the establishment and utilization of these advanced models to investigate this compound's efficacy in diverse patient-derived contexts. This includes developing models that can better recapitulate the tumor microenvironment, metastatic processes, and the complex inflammatory milieu characteristic of various diseases. Such models are essential for gaining deeper insights into drug response and improving the translational accuracy of preclinical findings, ultimately de-risking future clinical development.
Translational Implications for Preclinical Biomarker Discovery Related to this compound Research
A critical challenge in drug development is the "translational gap," where promising preclinical biomarkers often fail to predict clinical efficacy due to inherent differences between preclinical models and human biology crownbio.com. For this compound, bridging this gap is paramount, especially in light of its clinical development history oup.comaclaristx.com. Future research must prioritize the identification and validation of "bridging biomarkers"—those measurable in both preclinical studies and human clinical trials that demonstrate target engagement and a clear link to therapeutic effect nih.govappliedclinicaltrialsonline.comnih.govnih.gov.
The integration of multi-omics data, such as genomics, transcriptomics, and proteomics, with advanced preclinical models like organoids, offers a powerful strategy for discovering more precise and predictive biomarkers for this compound crownbio.combmbreports.orggenialis.com. This approach can help decipher complex disease mechanisms and identify patient populations most likely to benefit from treatment. The development of robust, reproducible, and clinically qualified biomarker assays is essential for translating preclinical findings into actionable clinical insights nih.govd-nb.infonordicbioscience.comomicscouts.com. This involves establishing clear performance criteria for sensitivity and specificity relevant to specific disease contexts.
Exploring novel biomarker modalities, such as RNA-based biomarkers or digital biomarkers, could provide new avenues for predicting this compound's efficacy and monitoring treatment response, potentially improving the success rate of future clinical trials genialis.com. The overarching goal is to leverage these biomarkers to inform patient stratification, optimize dosing strategies, and enhance decision-making throughout the drug development lifecycle, thereby maximizing the potential of this compound in its ongoing and future therapeutic investigations.
Q & A
Q. What experimental methodologies are recommended to elucidate Zunsemetinib’s mechanism of action in preclinical models?
To determine this compound’s mechanism, researchers should employ kinase inhibition assays (e.g., radiometric or fluorescence-based assays) to identify primary targets. Confirmatory in vivo studies using genetically modified animal models (e.g., knockouts or transgenics) can validate target engagement. Dose-response curves and time-course analyses are critical for distinguishing on-target vs. off-target effects. Ensure reproducibility by adhering to guidelines for experimental rigor, such as blinding and randomization .
Q. How should pharmacokinetic (PK) parameters for this compound be quantified in preclinical studies?
PK studies require plasma concentration-time profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Non-compartmental analysis (NCA) is used to calculate AUC, Cmax, and half-life. Include metabolite identification using high-resolution mass spectrometry (HRMS). Data should be tabulated with mean ± SD and compared across species (e.g., rodents vs. non-human primates) to inform translational potential .
Q. What in vitro models are suitable for assessing this compound’s efficacy and toxicity?
Prioritize 3D cell cultures or patient-derived organoids over traditional 2D models to mimic physiological conditions. Use high-content screening (HCS) for multi-parametric toxicity assessments (e.g., mitochondrial membrane potential, apoptosis markers). Include positive and negative controls (e.g., known inhibitors/vehicles) to minimize false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Apply meta-analysis to aggregate data across studies, stratifying by variables like dosing regimen, species, or tumor microenvironment. Use the PICO framework to refine hypotheses: P opulation (specific cell lines/animal models), I ntervention (this compound concentration), C omparator (standard therapies), and O utcome (e.g., tumor volume reduction). Cross-validate findings with omics data (e.g., transcriptomics/proteomics) to identify compensatory pathways .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in heterogeneous patient cohorts?
Mixed-effects modeling accounts for inter-individual variability, while Bayesian hierarchical models integrate prior pharmacokinetic data to refine posterior estimates. For adaptive clinical trial designs, use Simon’s two-stage or continuous reassessment methods (CRM) to balance efficacy and safety. Tabulate results with confidence intervals and effect sizes to highlight clinical relevance .
Q. How can translational challenges in this compound development be systematically addressed?
Implement a reverse-translational framework: Use clinical PK/PD data to refine preclinical models (e.g., humanized mice). Apply physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions. Validate biomarkers (e.g., circulating tumor DNA) in longitudinal studies to correlate target modulation with patient outcomes .
Methodological Guidance for Data Management
Q. What protocols ensure reproducibility in this compound studies?
Document experimental conditions (e.g., buffer pH, incubation times) in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with version control. Share raw data (e.g., mass spectrometry files) in public repositories like Figshare or Zenodo, adhering to metadata standards .
Q. How should researchers design experiments to minimize bias in this compound efficacy studies?
Randomize treatment groups and use blinded outcome assessments. Pre-register protocols on platforms like ClinicalTrials.gov or Open Science Framework. Conduct power analyses to determine sample sizes, and report negative results to avoid publication bias .
Contradictory Data Analysis
Q. What strategies validate conflicting results from this compound’s target engagement assays?
Combine orthogonal methods:
- Biochemical assays (e.g., thermal shift assays for binding affinity).
- Cellular assays (e.g., NanoBRET for intracellular target occupancy).
- Structural biology (e.g., cryo-EM to visualize drug-target interactions). Discrepancies may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays); systematically vary parameters to identify confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
